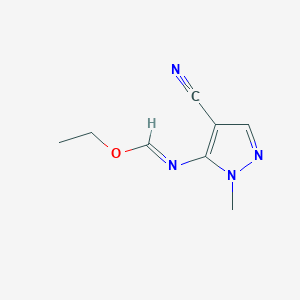

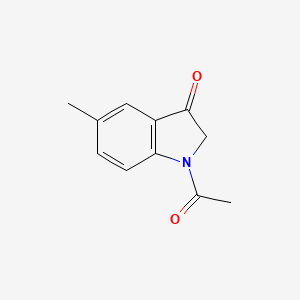

3-Methyl-1,4-dinitropyrazole

Overview

Description

3-Methyl-1,4-dinitropyrazole is a type of nitropyrazole, which is a class of compounds containing a pyrazole ring which is substituted at one or more positions by a nitro group .

Synthesis Analysis

The synthesis of 3-Methyl-1,4-dinitropyrazole involves starting from easily available 1H-pyrazole . The synthesis process has been improved compared to methods described in literature . The synthesis of 3,4-dinitropyrazole from pyrazole was initially described by Phil Pagoria .Molecular Structure Analysis

The crystal structure of 3,4-dinitropyrazole has been reported . It crystallizes with two crystallographically independent molecules in the asymmetric unit. The two pyrazole rings are approximately parallel .Chemical Reactions Analysis

3,4-Dinitropyrazole has been used in the synthesis of other compounds. For example, 1,3,4-trinitropyrazole was obtained by N-nitration of 3,4-dinitropyrazole .Physical And Chemical Properties Analysis

3,4-Dinitropyrazole shows high densities (1.79 and 1.76 g cm–3) and interesting thermal behavior as melt-castable materials . It has greater energy performance than Composition B, while significantly less sensitive to impact, friction, ESD, and shock .Scientific Research Applications

Synthesis and Chemical Structure

3-Methyl-1,4-dinitropyrazole (MDNP) is synthesized from 3,4-dinitropyrazole (DNP) through a methylation process. The crystal structure of MDNP, determined using X-ray diffractometry, reveals a monoclinic space group with specific cell parameters, indicating its unique crystalline composition (Lin Yong-xian, 2015).

Reactivity and Synthesis of Derivatives

MDNP exhibits reactivity with various substances, resulting in the production of derivatives like 4-R-3,5-dinitropyrazoles and 5-R-3,4-dinitropyrazoles. These reactions typically involve nucleophilic substitution processes at specific positions on the MDNP molecule (I. Dalinger et al., 2013).

Protective Group Utilization

In the synthesis of 4-methyl-3-nitro-5-R-pyrazoles, MDNP reacts with compounds like methoxymethyl chloride and methyl vinyl ketone. These reactions highlight the use of protective groups in the synthesis process, offering insights into the compound's versatility in chemical synthesis (A. A. Zaitsev et al., 2009).

Nucleophilic Substitution Studies

Investigations into the nucleophilic substitution in MDNP derivatives showcase the compound's susceptibility to reactions with S-, O-, and N-nucleophiles. These studies provide valuable information on the regioselective substitution patterns of MDNP, influencing its potential applications in various chemical synthesis pathways (I. Dalinger et al., 2012).

Energetic Material Potential

MDNP displays good thermal stability and has potential as an energetic material. Its detonation velocity and pressure are notably high, making it an interesting subject for research in the field of explosives and propellants (Lin Yong-xian, 2015).

Molecular Transformations and Stability

The compound's molecular transformations, such asHofmann rearrangement and reactions with primary amines, hydrazines, and hydroxylamine, have been studied, revealing its versatility in undergoing chemical changes while maintaining structural integrity. These transformations are crucial for understanding the chemical behavior of MDNP in various conditions and for potential applications in material synthesis (R. Jedrysiak et al., 2006).

Theoretical and Experimental Investigations

MDNP has been a subject of both theoretical and experimental investigations, particularly in the study of eutectic systems with other compounds like 1-methyl-3,4,5-trinitropyrazole (MTNP). These studies provide insights into the intermolecular interactions and stability of MDNP in various mixtures, relevant for its use in melt-cast explosives due to its favorable sensitivity to heat and impact, and its compatibility with other high explosives (Shuang-fei Zhu et al., 2017).

Energetic Properties Enhancement

Research into enhancing the energetic properties of MDNP and related compounds includes the synthesis of nitrogen-rich salts and methylene-bridged isomers. These efforts aim to improve performance and sensitivity values, contributing to the development of more efficient and safer energetic materials (Marc F. Bölter et al., 2018).

Synthesis Optimization

The synthesis of MDNP has been optimized for safety and efficiency. Improvements include the careful control of nitration conditions and the use of specific reactants to achieve high yields and purity, making the synthesis process more viable for large-scale production (Gao Fu-lei, 2011).

Comparative Thermal Studies

Comparative studies of MDNP with other isomers have been conducted to understand their thermal stability and combustion characteristics. These studies provide critical information on the decomposition mechanisms and burning rate, essential for evaluating the compound's suitability in various energetic applications (V. P. Sinditskii et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Research is ongoing to further develop the chemistry and measure the explosive performance of the melt-pour explosive ingredient 3,4-dinitropyrazole . The end state of this project will provide knowledge of the performance and shock sensitivity of DNP as a neat and formulated material . The ultimate aims of nitrated-pyrazole-based materials are to develop potential candidates of castable explosives, explore novel insensitive high energy materials, search for low cost synthesis strategies, high efficiency, and green environmental protection, and further widen the applications of EMs .

properties

IUPAC Name |

3-methyl-1,4-dinitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-3-4(7(9)10)2-6(5-3)8(11)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMOJNIVOCPMIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398441 | |

| Record name | 3-methyl-1,4-dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1,4-dinitropyrazole | |

CAS RN |

62563-09-1 | |

| Record name | 3-methyl-1,4-dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furan-2-yl-[1-(methoxymethyl)imidazol-2-yl]methanone](/img/structure/B3355367.png)

![1,3-Dihydrobenzo[e]indol-2-one](/img/structure/B3355372.png)

![4,9-dihydro-3H-pyrano[3,4-b]indol-1-one](/img/structure/B3355389.png)

![6,7-Dihydro-5H-cyclopenta[d]pyridazine](/img/structure/B3355396.png)

![4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde](/img/structure/B3355424.png)